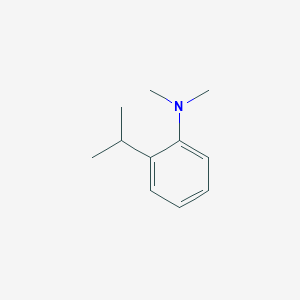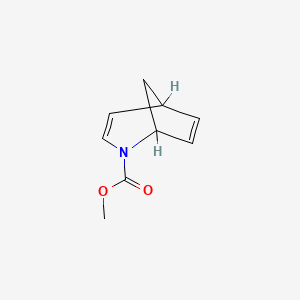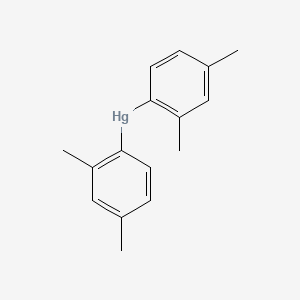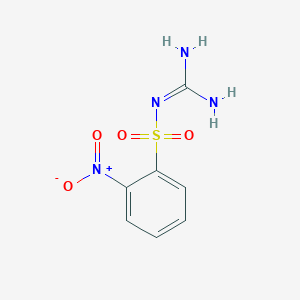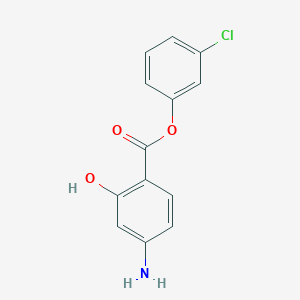
(E)-N-Ethyl-1-(thiophen-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, N-(2-thienylmethylene)- is an organic compound that belongs to the class of amines It features a thienylmethylene group attached to the nitrogen atom of ethanamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-(2-thienylmethylene)- typically involves the reaction of ethanamine with 2-thiophenecarboxaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid. The reaction proceeds via the formation of a Schiff base, where the aldehyde group of 2-thiophenecarboxaldehyde reacts with the amine group of ethanamine to form the imine linkage.
Industrial Production Methods
Industrial production of Ethanamine, N-(2-thienylmethylene)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N-(2-thienylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl group.
Reduction: Ethanamine derivatives with reduced imine groups.
Substitution: Halogenated thienyl derivatives.
Scientific Research Applications
Ethanamine, N-(2-thienylmethylene)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanamine, N-(2-thienylmethylene)- involves its interaction with molecular targets through the imine group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thienyl group may also participate in π-π interactions with aromatic residues in biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethanamine, N-ethyl-: A primary amine with an ethyl group attached to the nitrogen atom.
Ethanamine, N-methyl-: A primary amine with a methyl group attached to the nitrogen atom.
Ethanamine, N-phenyl-: A primary amine with a phenyl group attached to the nitrogen atom.
Uniqueness
Ethanamine, N-(2-thienylmethylene)- is unique due to the presence of the thienylmethylene group, which imparts distinct chemical properties and reactivity. The thienyl group enhances the compound’s ability to participate in aromatic interactions and electrophilic substitution reactions, setting it apart from other ethanamine derivatives.
Properties
CAS No. |
54433-72-6 |
|---|---|
Molecular Formula |
C7H9NS |
Molecular Weight |
139.22 g/mol |
IUPAC Name |
N-ethyl-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C7H9NS/c1-2-8-6-7-4-3-5-9-7/h3-6H,2H2,1H3 |
InChI Key |
CGVUBENGSOVNGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN=CC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


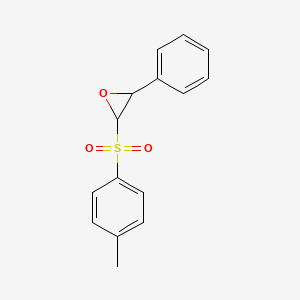
![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)
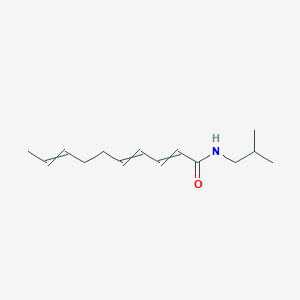
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)
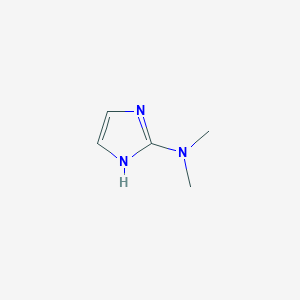
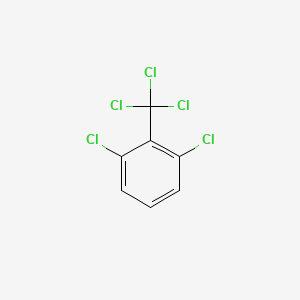
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
